Cimetidine dihydrochloride imp D

概要

説明

Cimetidine dihydrochloride impurity D is a derivative of cimetidine, a well-known histamine H2 receptor antagonist. Cimetidine is primarily used to reduce gastric acid secretion and treat conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome . Cimetidine dihydrochloride impurity D is a metabolite of cimetidine and is often used in research and pharmaceutical applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cimetidine involves the reaction of N-cyano-N’-methyl-N’'-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole in water or a water-containing medium at a pH range of 8.0 to 9.5 . This reaction results in the formation of cimetidine, which can then be further processed to obtain cimetidine dihydrochloride impurity D.

Industrial Production Methods

Industrial production of cimetidine typically involves large-scale chemical synthesis using the aforementioned reaction. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

化学反応の分析

Types of Reactions

Cimetidine dihydrochloride impurity D undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of cimetidine dihydrochloride impurity D can result in the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols .

科学的研究の応用

Quality Control in Pharmaceutical Manufacturing

One of the primary applications of cimetidine dihydrochloride impurity D is as a reference standard in quality control procedures for cimetidine drug products. Its presence must be quantified to ensure that pharmaceutical formulations meet established purity specifications.

- Analytical Methods : Researchers utilize cimetidine impurity D to develop and validate analytical techniques such as high-performance liquid chromatography (HPLC). These methods are critical for detecting and measuring impurity levels in drug samples, ensuring that the final medication is free from harmful impurities that could affect safety or efficacy .

Pharmacological Research

Cimetidine dihydrochloride impurity D has been studied for its interactions within biological systems. It shares structural similarities with other compounds, which allows researchers to investigate its pharmacological properties and potential effects on various biological pathways.

- Interaction Studies : Notable interactions include those with cytochrome P450 enzymes, which are involved in drug metabolism. Understanding these interactions is vital for assessing the safety profile of cimetidine products, especially when co-administered with other medications .

Case Studies and Research Findings

Several studies have documented the significance of monitoring cimetidine dihydrochloride impurity D:

- Quality Assurance : A study highlighted the importance of using cimetidine impurity D as a reference standard in the quality assurance processes of pharmaceutical companies. The study demonstrated that consistent monitoring can prevent batch failures related to impurity levels .

- Pharmacodynamics : Research indicates that cimetidine dihydrochloride impurity D may exhibit similar pharmacodynamic properties to its parent compound, potentially influencing gastric acid secretion and other gastrointestinal functions. This similarity necessitates careful consideration during drug formulation .

Comparative Analysis with Other Compounds

The following table compares cimetidine dihydrochloride impurity D with other related compounds:

| Compound Name | Structure Characteristics | Key Features |

|---|---|---|

| Cimetidine | Well-established H2 receptor antagonist | Used for treating gastric acid-related disorders |

| Famotidine | More potent than cimetidine; fewer drug interactions | Preferred in many clinical settings |

| Ranitidine | Longer duration of action; fewer side effects | Effective for similar indications |

| Nizatidine | Unique structure; selective H2 receptor antagonist | Less commonly used but effective |

Cimetidine dihydrochloride impurity D retains certain biological functions related to histamine antagonism while emphasizing the need for monitoring impurities in pharmaceutical products .

作用機序

Cimetidine dihydrochloride impurity D exerts its effects by binding to histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This binding inhibits the action of histamine, leading to a reduction in gastric acid secretion . The molecular targets involved in this mechanism include the H2 receptors and associated signaling pathways that regulate acid secretion in the stomach .

類似化合物との比較

Similar Compounds

Ranitidine: Another histamine H2 receptor antagonist used to reduce gastric acid secretion.

Famotidine: A longer-acting H2 receptor antagonist with fewer drug interactions and adverse effects compared to cimetidine.

Nizatidine: Similar to ranitidine and famotidine, used to treat conditions related to excess stomach acid.

Uniqueness of Cimetidine Dihydrochloride Impurity D

Cimetidine dihydrochloride impurity D is unique due to its specific chemical structure and properties as a metabolite of cimetidine. It serves as an important reference standard in research and has distinct applications in the study of histamine H2 receptor antagonists .

生物活性

Cimetidine dihydrochloride imp D is a derivative of cimetidine, primarily known for its role as a histamine H2 receptor antagonist. This compound has garnered attention for its biological activity and potential therapeutic applications, particularly in the context of its interactions with various drugs and its effects on cancer therapy.

Cimetidine acts by competitively inhibiting the H2 receptors in the stomach lining, which leads to a reduction in gastric acid secretion. This mechanism is crucial for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) . The compound has also shown cytoprotective properties, which can aid in healing NSAID-induced gastric lesions .

Pharmacokinetics

- Absorption : Cimetidine is rapidly absorbed after oral administration, with a bioavailability of 60-70%.

- Half-Life : The elimination half-life is approximately 2 hours.

- Excretion : Primarily excreted unchanged in urine .

Biological Interactions

This compound has been shown to interact with various cytochrome P450 enzymes, notably CYP1A2, CYP2D6, and CYP3A4. These interactions can lead to significant pharmacokinetic changes when co-administered with other drugs, affecting their metabolism and efficacy .

Table 1: Summary of Cimetidine's Drug Interactions

| Drug Class | Interaction Type | Clinical Significance |

|---|---|---|

| Antidepressants | Increased blood levels | Potential toxicity |

| Anticoagulants | Altered metabolism | Risk of bleeding |

| Antiepileptics | Reduced clearance | Risk of seizure |

| Opioids | Increased effects | Risk of respiratory depression |

| Antimalarials | Altered pharmacokinetics | Reduced efficacy |

Case Studies and Research Findings

Recent studies have explored the potential of cimetidine as an Organic Cation Transporter 2 (OCT2) inhibitor, particularly in the context of cisplatin-induced nephrotoxicity. Cimetidine's ability to inhibit OCT2 may reduce the renal uptake of cisplatin, thereby mitigating its nephrotoxic effects while maintaining its anticancer efficacy.

Study Overview

- Objective : To evaluate the interaction between cimetidine and cisplatin in cancer cell lines.

- Cell Lines Used : Huh7 (OCT2-negative) and MDA-MB-468 (OCT2-positive).

- Methodology : Static concentration-response curves were established for both drugs.

Results

The study found that:

特性

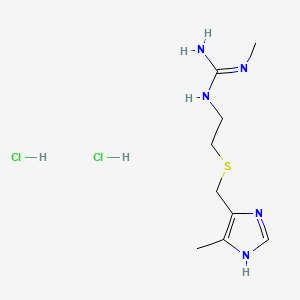

IUPAC Name |

2-methyl-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5S.2ClH/c1-7-8(14-6-13-7)5-15-4-3-12-9(10)11-2;;/h6H,3-5H2,1-2H3,(H,13,14)(H3,10,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXHAKRJVLRPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。